Cas no 95635-55-5 (Ranolazine)

O Ranolazine é um agente antianginoso utilizado no tratamento da angina crônica estável, atuando como um modulador do metabolismo cardíaco. Seu mecanismo de ação baseia-se na inibição do fluxo de sódio tardio nos cardiomiócitos, reduzindo o excesso de cálcio intracelular e melhorando a eficiência energética do miocárdio. Diferencia-se de outros antianginosos por não causar efeitos hemodinâmicos significativos, como redução da pressão arterial ou frequência cardíaca. É particularmente benéfico para pacientes com intolerância a betabloqueadores ou nitratos, podendo ser utilizado em terapia combinada. Sua seletividade metabólica minimiza impactos na função ventricular e oferece um perfil de segurança favorável em uso prolongado.
Ranolazine structure
Ranolazine structure
Nome do Produto:Ranolazine
N.o CAS:95635-55-5
MF:C24H33N3O4
MW:427.536526441574
MDL:MFCD00864690
CID:61788
PubChem ID:56959

Ranolazine Propriedades químicas e físicas

Nomes e Identificadores

    • Ranolazine
    • 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-
    • N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]ethanamide
    • N-(2,6-diMethylphenyl)-2-{4-[(2R)-2-hydroxy-3-(2-Methoxyphenoxy)propyl]piperazin-1-yl}acetaMide
    • Ranolazine(Ranexa)
    • 1- 3-(2-Methoxyphenoxy)-2-hydroxypropyl -4- ...
    • Ranolazine N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
    • Ranolazine (100 mg)
    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide
    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
    • [14C]-Ranolazine
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6,dimethylphenyl)-aminocarbonylmethyl]-piperazine
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethy]piperazine
    • 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]
    • CVT 303
    • N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-1-piperazineacetamide
    • Ranexa
    • Renexa
    • RS 43285-003
    • (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ylacetamide
    • (±)-4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide
    • N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
    • Ranolazine (Ranexa)
    • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide
    • C24H33N3O4
    • DSSTox_RID_80743
    • DSSTox_CID_25196
    • DSSTox_GSID_45196
    • (-)-Ranolazine
    • Ran4
    • Latixa
    • RAN D
    • N-(2,6-DIMETH
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- (ZCI)
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ACI)
    • (±)-Ranolazine
    • 4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethyl)phenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
    • (+/-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide
    • HMS3369I08
    • RANOLAZINE [EMA EPAR]
    • Z68563450
    • Ranexa (TN)
    • C01EB18
    • HSDB 7924
    • RS-43285-003
    • HMS2230C19
    • DTXCID1025196
    • (+-)-Ranolazine
    • HMS3884I10
    • NSC-759100
    • BD164322
    • Tox21_110258
    • AB00698532_18
    • NSC782305
    • BRD-A97674275-001-01-9
    • NSC 759100
    • HMS2090L09
    • BRD-A97674275-001-11-8
    • (+/-)-N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-1-PIPERAZINEACETAMIDE
    • CHEMBL1404
    • DB00243
    • EN300-122384
    • Lopac0_001062
    • Pharmakon1600-01505366
    • AB00698532-11
    • BCP04190
    • NCGC00015897-08
    • SPECTRUM1505366
    • (RS)-ranolazine
    • CCG-205139
    • HMS3715K06
    • D05700
    • MLS002154149
    • RANOLAZINE (MART.)
    • N-(2,6-Dimethyl-phenyl)-2-{4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl}-acetamide
    • NCGC00015897-02
    • GTPL7291
    • BRD-A97674275-001-10-0
    • racemic ranolazine
    • RANOLAZINE (USP-RS)
    • CAS-95635-55-5
    • 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)-
    • HY-B0280
    • A6IEZ5M406
    • AC-1673
    • RANOLAZINE [INN]
    • ASPRUZYO
    • Ranolazine [USAN:INN:BAN]
    • Ranolazine [USAN]
    • NSC-782305
    • 1080496-58-7
    • AB00698532-13
    • rac-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
    • PB21724
    • Q907104
    • UNII-A6IEZ5M406
    • NCGC00015897-03
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-
    • SB13209
    • N-(2,6-DIMETHYLPHENYL)-2-(4-((2RS)-2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)PIPERAZIN-1-YL)ACETAMIDE
    • AKOS015889500
    • RS43285
    • NCGC00015897-06
    • SBI-0051032.P002
    • ranolazinum
    • AB00698532_17
    • 142387-99-3
    • KEG-1295
    • HMS2093D21
    • s1799
    • SDCCGSBI-0051032.P003
    • AB00698532_16
    • SR-01000076216-8
    • Ranolazine (Ranexa)?
    • (+/-)-Ranolazine
    • BSPBio_002276
    • BCP0726000090
    • Tox21_110258_1
    • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}ethanimidic acid
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, (+-)-
    • RANOLAZINE [MART.]
    • CHEBI:87690
    • DTXSID3045196
    • KS-1244
    • SMR000857382
    • N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
    • AB00698532-14
    • CHEBI:87681
    • NSC759100
    • 95635-55-5
    • HMS1922F16
    • SW197620-4
    • BRD-A97674275-300-03-1
    • NCGC00095177-01
    • (+-)-N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
    • HMS3655M12
    • Ranolazina
    • SR-01000076216
    • CVT-303
    • NCGC00015897-04
    • AB00698532-15
    • NCGC00095177-03
    • N-(2,6-Dimethylphenyl)-4-
    • Ranolazine (USAN/INN)
    • MFCD00864690
    • BCP9000558
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine
    • RANOLAZINE [USP-RS]
    • ASPRUZYO SPRINKLE
    • RANOLAZINE [VANDF]
    • SR-01000076216-5
    • HMS2098K06
    • Ranolazine- Bio-X
    • SCHEMBL124665
    • RANOLAZINE [MI]
    • NCGC00015897-05
    • NS00002495
    • renolazine
    • BDBM50173335
    • 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)
    • NCGC00095177-02
    • RANOLAZINE [ORANGE BOOK]
    • (+/-)-1-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)-4-(n-(2,6-dimethylphenyl)carbamoylmethyl)piperazine
    • NCGC00015897-22
    • RANOLAZINE [WHO-DD]
    • rac-ranolazine
    • BRD-A97674275-001-04-3
    • MDL: MFCD00864690
    • Inchi: 1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
    • Chave InChI: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
    • SMILES: O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Propriedades Computadas

  • Massa Exacta: 427.247107g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.7
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Ligações Rotativas: 9
  • Massa monoisotópica: 427.247107g/mol
  • Massa monoisotópica: 427.247107g/mol
  • Superfície polar topológica: 74.3Ų
  • Contagem de Átomos Pesados: 31
  • Complexidade: 531
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Cor/Forma: Powder
  • Ponto de Fusão: 119-1200C
  • Ponto de ebulição: 624.1°C at 760 mmHg
  • PSA: 74.27000
  • LogP: 2.25680

Ranolazine Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H315-H319-H332-H335
  • Declaração de Advertência: P261-P280-P305+P351+P338
  • Número de transporte de matérias perigosas:UN 2811 6.1 / PGIII
  • RTECS:TK7845360
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Ranolazine Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ranolazine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A103291-1g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
1g
$11.0 2025-02-22
TRC
R122500-500mg
Ranolazine
95635-55-5
500mg
$ 454.00 2023-09-06
Key Organics Ltd
KS-1244-10MG
Ranolazine
95635-55-5 >97%
10mg
£51.00 2025-02-08
Ambeed
A103291-100g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
100g
$315.0 2025-02-22
Ambeed
A103291-5g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
5g
$26.0 2025-02-22
Ambeed
A103291-10g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
10g
$32.0 2025-02-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R36520-10g
Ranolazine
95635-55-5
10g
¥416.0 2021-09-08
abcr
AB439887-25g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; .
95635-55-5
25g
€213.00 2025-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R36520-100g
Ranolazine
95635-55-5
100g
¥3336.0 2021-09-08
abcr
AB439887-5 g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; .
95635-55-5
5g
€112.00 2023-04-22

Ranolazine Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  overnight, reflux
Referência
A process for preparing ranolazine
, China, , ,

Método de produção 2

Condições de reacção
1.1 Solvents: Isopropanol ;  90 - 100 °C; 1.5 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Synthesis of anti-angina drug Ranolazine
Zhao, Yi; Wu, Xiao-wei; Wu, Wei; He, Guang-li; Jin, Hui, Huaxi Yaoxue Zazhi, 2012, 27(6), 613-615

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Toluene ;  3 h, reflux
Referência
Method for preparation of ranolazine
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  16 h, reflux
1.2 1 h, reflux
1.3 Solvents: Isopropanol ;  2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
Referência
A process for the preparation of ranolazine
, India, , ,

Método de produção 5

Condições de reacção
1.1 2 h, reflux
Referência
Synthesis of Ranolazine
Lu, Wenchao; Li, Yingqi; Zhao, Xianglin; Guo, Chun; Zhou, Kai, Zhongguo Yiyao Gongye Zazhi, 2004, 35(11), 641-642

Método de produção 6

Condições de reacção
1.1 Reagents: Cyclohexanone Solvents: Isopropanol ;  rt → 80 °C; 2.5 h, 75 - 80 °C
Referência
Preparation of ranolazine with high purity
, China, , ,

Método de produção 7

Condições de reacção
1.1 Solvents: Methanol ;  5 h, 60 °C
Referência
Method for preparing ranolazine
, China, , ,

Método de produção 8

Condições de reacção
1.1 Catalysts: Chlorosulfonic acid (reaction product with sodium tungstate) ,  Sodium tungsten oxide (Na2WO4) (reaction product with chlorosulfonic acid) ;  20 min, 70 °C
Referência
An efficient protocol for regioselective ring opening of epoxides using sulfated tungstate: application in synthesis of active pharmaceutical ingredients atenolol, propranolol and ranolazine
Pathare, Sagar P.; Akamanchi, Krishnacharya G., Tetrahedron Letters, 2013, 54(48), 6455-6459

Método de produção 9

Condições de reacção
1.1 Solvents: Ethanol ;  rt → reflux; 2 - 3 h, reflux
Referência
Process for preparation of ranolazine
, China, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Ammonia Solvents: Water ;  20 min, rt
Referência
Synthesis of a novel antianginal agent Ranolazine
Li, Shu-chun; Huang, He-qing; Li, Zhong-jun, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Método de produção 11

Condições de reacção
1.1 Solvents: Methanol ;  rt → reflux; 3 h, reflux
Referência
Improved synthesis method of ranolazine as antianginal drugs
, China, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Water ;  5 h, 80 °C
Referência
Improved process for the total synthesis of Ranolazine
, India, , ,

Método de produção 13

Condições de reacção
1.1 Solvents: Isopropanol ;  rt → 83 °C; 3 h, 82 - 83 °C
Referência
Preparation of ranolazine
, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção
1.1 Solvents: Acetone ;  8 - 9 h, reflux; 30 min, reflux
Referência
A process for the preparation of ranolazine and intermediates thereof
, India, , ,

Método de produção 15

Condições de reacção
1.1 Solvents: Methanol ;  3 h, reflux
Referência
Synthesis of ranolazine
, China, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Referência
Synthesis of N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ranolazine)
Zheng, Jin'e; Tang, Jun; Luo, Zhi; Xiang, Guangya, Zhongguo Yaoshi (Wuhan, 2007, 10(12), 1176-1177

Método de produção 17

Condições de reacção
1.1 Reagents: Phosphoric acid Solvents: Dimethylformamide ,  Water ;  7 - 8 h, pH 5 - 5.5, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol ,  Dichloromethane ;  5 - 6 h, reflux
Referência
A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with 2,6-dimethylphenyl)aminocarbonylmethyl chloride
, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Water ;  5 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate ;  neutralized, rt
Referência
"All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazine
Kommi, Damodara N.; Kumar, Dinesh; Chakraborti, Asit K., Green Chemistry, 2013, 15(3), 756-767

Método de produção 19

Condições de reacção
1.1 Solvents: Water ;  7 h, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ;  5 - 6 h, reflux
Referência
A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with (2,6-dimethylphenyl)aminocarbonylmethyl chloride
, India, , ,

Método de produção 20

Condições de reacção
1.1 Solvents: Methanol ,  Toluene ;  9 h, 65 °C
Referência
Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activities
Yao, Zhangyu; Gong, Shubo; Guan, Teng; Li, Yunman; Wu, Xiaoming; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222

Ranolazine Raw materials

Ranolazine Preparation Products

Ranolazine Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:95635-55-5)Ranolazine
sfd11399
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:95635-55-5)Ranolazine
A11162
Pureza:99%
Quantidade:100g
Preço ($):284.0